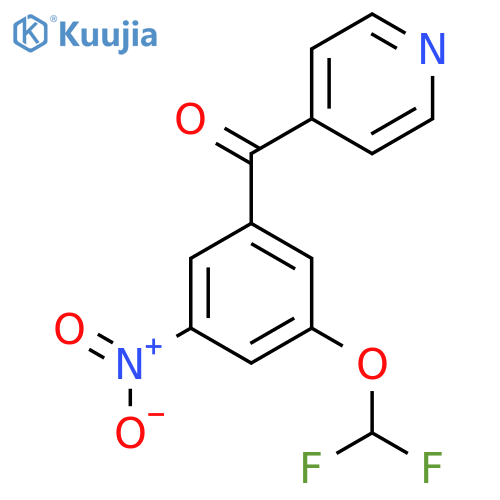Cas no 1261769-73-6 (4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine)

1261769-73-6 structure
商品名:4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine
CAS番号:1261769-73-6
MF:C13H8F2N2O4
メガワット:294.210430145264
CID:4988633
4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine
-
- インチ: 1S/C13H8F2N2O4/c14-13(15)21-11-6-9(5-10(7-11)17(19)20)12(18)8-1-3-16-4-2-8/h1-7,13H
- InChIKey: JBJBYRAFRMFNJB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(=CC(C(C2C=CN=CC=2)=O)=C1)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 383
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 85
4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013001340-1g |
4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine |
1261769-73-6 | 97% | 1g |
1,490.00 USD | 2021-07-04 |
4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
1261769-73-6 (4-(3-(Difluoromethoxy)-5-nitrobenzoyl)pyridine) 関連製品
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
